molecular formula C18H15N5O2S B2871718 2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797603-25-8

2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2871718
CAS RN: 1797603-25-8
M. Wt: 365.41
InChI Key: RTMPSQMGXMXQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the nicotinonitrile family and has been studied for its unique properties and potential uses.

Scientific Research Applications

Photocatalysis

The benzo[c][1,2,5]thiadiazole (BTZ) moiety within the compound is utilized in photocatalysis . This process involves the chemical incorporation of photosensitizers based on the BTZ group into polymers of intrinsic microporosity (PIMs). These PIMs can be used in flow photochemistry to generate reactive oxygen species like singlet oxygen, which is a powerful oxidant with applications in chemical synthesis, photodynamic therapy, wastewater treatment, and detoxification of hazardous materials .

Organic Photovoltaics

BTZ derivatives are extensively researched for their application in organic photovoltaics . The electron-accepting properties of the BTZ group make it a valuable component in the design of organic solar cells. These materials help in achieving efficient energy conversion from sunlight to electricity, which is crucial for the development of sustainable energy sources .

Fluorescent Sensors

The compound’s BTZ core is also used in the development of fluorescent sensors . These sensors can detect various biological and chemical substances with high sensitivity and specificity. They are particularly useful in bioimaging, where they can help in visualizing processes within living cells .

Amplified Spontaneous Emission

In the field of optoelectronics, the compound is involved in creating materials that exhibit amplified spontaneous emission (ASE) . This property is significant for the development of new types of lasers and light-emitting diodes (LEDs). The ASE materials are measured in thin films and are doped with different concentrations of the synthesized compounds to achieve the desired optoelectronic properties .

Electron Donor-Acceptor Systems

As an electron donor-acceptor (D–A) system, the compound based on the BTZ motif is pivotal in designing materials for electronic applications . These systems have tunable electronic structures, which are essential for creating materials with specific electronic and optical properties for use in devices like transistors and sensors .

Photodynamic Therapy

Lastly, the BTZ group’s ability to act as a photosensitizer is leveraged in photodynamic therapy (PDT) . In PDT, light-sensitive compounds are used to produce a form of oxygen that can kill cancer cells, bacteria, and other pathogens when activated by light. This application is particularly promising in the medical field for treating various diseases .

properties

IUPAC Name

2-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c19-11-13-2-1-7-20-17(13)25-14-5-8-23(9-6-14)18(24)12-3-4-15-16(10-12)22-26-21-15/h1-4,7,10,14H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMPSQMGXMXQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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